molecular formula C17H20N2O4 B2488832 N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-phenethyloxalamide CAS No. 1396871-51-4

N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-phenethyloxalamide

Cat. No.: B2488832
CAS No.: 1396871-51-4
M. Wt: 316.357
InChI Key: PENNVAMMNRVUTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-phenethyloxalamide is an organic compound that features a furan ring, a hydroxypropyl group, and a phenethyl group attached to an oxalamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-phenethyloxalamide typically involves the following steps:

    Formation of the furan-2-yl-2-hydroxypropyl intermediate: This can be achieved by reacting furan with a suitable epoxide under acidic or basic conditions to introduce the hydroxypropyl group.

    Formation of the phenethylamine intermediate: Phenethylamine can be synthesized through the reduction of phenylacetonitrile or by other methods involving the amination of phenethyl halides.

    Coupling of intermediates: The final step involves coupling the furan-2-yl-2-hydroxypropyl intermediate with phenethylamine using oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-phenethyloxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The oxalamide group can be reduced to form amines or other reduced derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

    Oxidation: Furanones or other oxidized derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: It could be investigated for its potential therapeutic effects in various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-(furan-2-yl)-2-hydroxyethyl)-N2-phenethyloxalamide: Similar structure but with a hydroxyethyl group instead of a hydroxypropyl group.

    N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-benzylaminooxalamide: Similar structure but with a benzylamino group instead of a phenethyl group.

Uniqueness

N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-phenethyloxalamide is unique due to the specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N'-[2-(furan-2-yl)-2-hydroxypropyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-17(22,14-8-5-11-23-14)12-19-16(21)15(20)18-10-9-13-6-3-2-4-7-13/h2-8,11,22H,9-10,12H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENNVAMMNRVUTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NCCC1=CC=CC=C1)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.